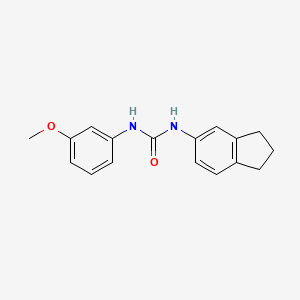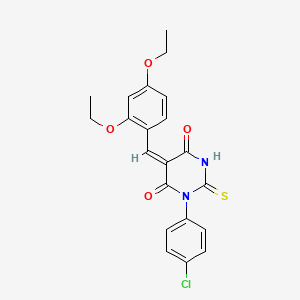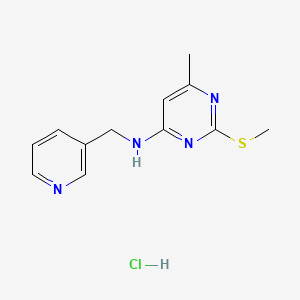![molecular formula C21H19N3O3 B5125784 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione inhibits PKC by binding to the ATP-binding site of the enzyme. It is a competitive inhibitor that prevents the phosphorylation of PKC substrates by ATP. This compound has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCε. The selectivity of this compound for PKC depends on the concentration used and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of reactive oxygen species and pro-inflammatory cytokines, and protects against oxidative stress-induced cell damage. In addition, this compound has been shown to modulate synaptic plasticity, learning, and memory by regulating the activity of PKC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and selectivity for PKC. This compound has been shown to be more potent than other PKC inhibitors, such as bisindolylmaleimide and staurosporine. Another advantage of this compound is its low toxicity and good solubility in aqueous and organic solvents. However, one limitation of this compound is its poor stability in aqueous solutions, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for the use of 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of PKC in cancer stem cells and the development of drug resistance. Another direction is to explore the therapeutic potential of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, this compound can be used as a tool to study the signaling pathways involved in inflammation, autoimmune diseases, and metabolic disorders.
Métodos De Síntesis
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep procedure involving the condensation of 3-phenyl-5-amino-1,2,4-oxadiazole with 5-bromo-1-pentene to form the key intermediate, which is then reacted with phthalic anhydride in the presence of a base to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of PKC in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to study the role of PKC in synaptic plasticity, learning, and memory. In addition, this compound has been used as a tool to investigate the signaling pathways involved in inflammation, oxidative stress, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-16-11-6-7-12-17(16)21(26)24(20)14-8-2-5-13-18-22-19(23-27-18)15-9-3-1-4-10-15/h1,3-4,6-7,9-12H,2,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITLEAROQNPIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)